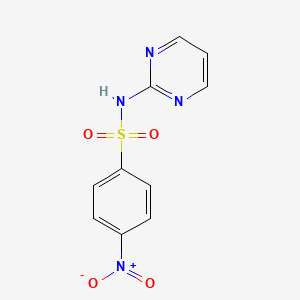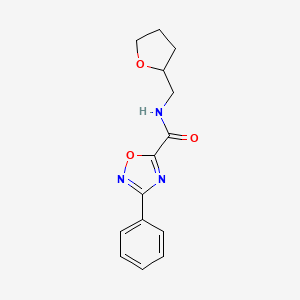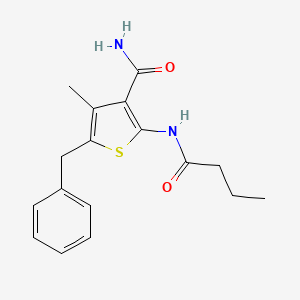![molecular formula C17H17N3O4 B5582567 N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide CAS No. 303972-21-6](/img/structure/B5582567.png)
N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a nitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 4-(morpholin-4-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF)
Oxidation: m-Chloroperbenzoic acid, dichloromethane
Major Products Formed
Reduction: 4-amino-N-[4-(morpholin-4-yl)phenyl]benzamide
Substitution: Various substituted amides depending on the nucleophile used
Oxidation: N-oxide derivatives of the morpholine ring
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to a reduction in their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Known for its anti-inflammatory and anti-tumor properties.
Morpholine-derived halogenated chalcone derivatives: Evaluated for their inhibitory activity against monoamine oxidase (MAO) enzymes.
Uniqueness
N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide is unique due to its specific structural features, such as the presence of both a morpholine ring and a nitrobenzamide moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research applications.
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(13-1-5-16(6-2-13)20(22)23)18-14-3-7-15(8-4-14)19-9-11-24-12-10-19/h1-8H,9-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWDBWGQAYVOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350457 |
Source


|
| Record name | N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303972-21-6 |
Source


|
| Record name | N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}phenol](/img/structure/B5582490.png)
![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5582494.png)
![7-{[3-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5582499.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5582519.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5582531.png)
![1,3-dimethyl-8-(4-methylpiperazin-1-yl)-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5582534.png)

![5-[(2-bromophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5582540.png)

![6-benzyl-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5582558.png)
![1-[(dimethylamino)sulfonyl]-N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-piperidinecarboxamide](/img/structure/B5582566.png)

![5-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-BUTYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B5582571.png)
